N'-Hydroxy-4-methoxybenzenecarboximidamide
Overview
Description
Scientific Research Applications
Thermochemistry and Molecular Interactions
Methoxyphenols, closely related to N'-Hydroxy-4-methoxybenzenecarboximidamide, have been extensively studied for their strong intermolecular and intramolecular hydrogen bonding capabilities. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols and dimethoxybenzenes. Their research provides insight into the thermochemical properties and molecular interactions of these compounds, which could be relevant to understanding the behavior of N'-Hydroxy-4-methoxybenzenecarboximidamide in different environments (Varfolomeev et al., 2010).
Antiviral Properties
Research by Benencia and Courreges (2000) on eugenol, a compound structurally related to N'-Hydroxy-4-methoxybenzenecarboximidamide, demonstrated its antiviral activity against herpes simplex viruses. This suggests potential antiviral applications for N'-Hydroxy-4-methoxybenzenecarboximidamide or its derivatives (Benencia & Courreges, 2000).
Cancer Research
In cancer research, Miller et al. (1983) explored the carcinogenicity of various alkenylbenzene derivatives, including compounds structurally similar to N'-Hydroxy-4-methoxybenzenecarboximidamide. Understanding the carcinogenic potential of these compounds can contribute to the development of safer pharmaceuticals and chemicals (Miller et al., 1983).
Synthesis and Characterization
A. Chernova et al. (2022) studied the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound related to N'-Hydroxy-4-methoxybenzenecarboximidamide. Their research provides valuable information on the stability and analysis of such compounds in biological materials, which could be applicable to N'-Hydroxy-4-methoxybenzenecarboximidamide (Chernova et al., 2022).
Biomedical Applications
In the realm of biomedical applications, Allcock and Ambrosio (1996) developed pH-sensitive hydrogels using polyphosphazenes with methoxybenzene side groups. This research could be extended to explore the use of N'-Hydroxy-4-methoxybenzenecarboximidamide in similar biomedical applications, such as drug delivery systems (Allcock & Ambrosio, 1996).
ConclusionThese studies highlight the diverse scientific research applications of compounds structurally related to N'-Hydroxy-4-methoxybenzenecarboximidamide, ranging from molecular interactions and thermochemistry to potential biomedical uses. Understanding these properties and applications can provide valuable insights into the potential uses of N'-Hydroxy
Scientific Research Applications of N'-Hydroxy-4-methoxybenzenecarboximidamide
Thermochemistry and Molecular Interactions
- Study by Varfolomeev et al. (2010) : Investigated thermochemical properties and hydrogen bonding of methoxyphenols and dimethoxybenzenes, which are structurally related to N'-Hydroxy-4-methoxybenzenecarboximidamide. This research could inform the understanding of similar bonding and thermodynamic behaviors in N'-Hydroxy-4-methoxybenzenecarboximidamide (Varfolomeev et al., 2010).
Antiviral Activity
- Research by Benencia and Courreges (2000) : Examined the antiviral activity of eugenol, which shares structural similarities with N'-Hydroxy-4-methoxybenzenecarboximidamide, specifically against herpes simplex viruses. This suggests potential antiviral applications for N'-Hydroxy-4-methoxybenzenecarboximidamide (Benencia & Courreges, 2000).
Cancer Research
- Investigation by Miller et al. (1983) : Explored the carcinogenic properties of various alkenylbenzene derivatives, akin to N'-Hydroxy-4-methoxybenzenecarboximidamide. Understanding the carcinogenicity of these compounds can aid in assessing the safety profile of N'-Hydroxy-4-methoxybenzenecarboximidamide in medical applications (Miller et al., 1983).
Stability and Decomposition
- Study by Chernova et al. (2022) : Focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound related to N'-Hydroxy-4-methoxybenzenecarboximidamide. The stability and decomposition information of such compounds are crucial for pharmaceutical and industrial applications (Chernova et al., 2022).
Biomedical Applications
- Research by Allcock and Ambrosio (1996) : Developed pH-sensitive hydrogels using polyphosphazenes with methoxybenzene side groups. This opens possibilities for N'-Hydroxy-4-methoxybenzenecarboximidamide in developing similar pH-sensitive materials for biomedical applications (Allcock & Ambrosio, 1996).
Safety And Hazards
“N’-Hydroxy-4-methoxybenzenecarboximidamide” is classified as Acute Tox. 4 (H302), Acute Tox. 4 (H312), Acute Tox. 4 (H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s also harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
N'-hydroxy-4-methoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVALRFKCJCIVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzamidoxime | |
CAS RN |
5373-87-5, 1079393-88-6 | |
Record name | 4-Methoxybenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5373-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-4-methoxy-benzamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-hydroxy-4-methoxybenzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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